2-amino-5-methoxypyrimidin-4(5H)-one
Description
Historical Context of Pyrimidinone Derivatives in Medicinal Chemistry
Pyrimidinones, the keto derivatives of pyrimidines, emerged as critical pharmacophores following the isolation of alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione) in 1818. The structural elucidation of pyrimidine derivatives accelerated in the mid-20th century with the discovery of nucleic acid bases (uracil, thymine, cytosine) and vitamin B1, which highlighted the biological indispensability of pyrimidine cores. Early medicinal chemistry efforts focused on modifying pyrimidine’s electron-deficient ring system through substituent additions to enhance binding affinity and metabolic stability.
The introduction of oxygen at the 4-position to form pyrimidin-4(3H)-one derivatives marked a pivotal advancement, as demonstrated by the synthesis of 2,6-dimethylpyrimidin-4-ol via acetamidine and ethyl acetoacetate condensation. This scaffold’s ability to adopt both lactam and lactim tautomeric forms (Fig. 1) enabled diverse interactions with biological targets, particularly enzymes and nucleic acids. By the late 20th century, substituted pyrimidinones became central to antiviral drug development, exemplified by zidovudine (AZT) analogs targeting HIV reverse transcriptase.
Table 1: Key Milestones in Pyrimidinone Drug Development
Role of Amino and Methoxy Substituents in Bioactive Compound Design
The strategic placement of amino (-NH2) and methoxy (-OCH3) groups on the pyrimidinone scaffold modulates electronic, steric, and solubility properties critical for bioactivity. Quantum chemical studies reveal that the amino group at C-2 increases electron density at N-1 and N-3 through resonance effects, enhancing hydrogen-bond acceptor capacity. Concurrently, the methoxy group at C-5 exerts an electron-donating inductive effect, stabilizing the lactam tautomer and improving membrane permeability.
Electronic Effects :
- Amino group : Lowers pKa of adjacent nitrogen atoms, facilitating protonation at physiological pH (pKa ~1.7–2.2).
- Methoxy group : Reduces ring π-deficiency at C-5, enabling electrophilic substitution reactions for further derivatization.
Biological Interactions :
- The amino group forms critical hydrogen bonds with ATP-binding pockets in kinases.
- Methoxy substituents improve metabolic stability by resisting oxidative demethylation in cytochrome P450 enzymes.
Table 2: Comparative Effects of Substituents on Pyrimidinone Properties
| Substituent | Position | Electronic Effect | Biological Impact |
|---|---|---|---|
| -NH2 | C-2 | Resonance donation | Enhances target binding affinity |
| -OCH3 | C-5 | Inductive donation | Increases lipophilicity |
The synthesis of 2-amino-5-methoxypyrimidin-4(5H)-one typically involves [3+3] cycloaddition strategies, such as the condensation of amidines with β-keto esters under basic conditions. Recent advances employ Rh-catalyzed oxidative coupling reactions to introduce diverse substituents while preserving the lactam structure.
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-amino-5-methoxy-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H7N3O2/c1-10-3-2-7-5(6)8-4(3)9/h2-3H,1H3,(H2,6,8,9) |
InChI Key |
DQURUDPDTAJYQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=NC(=NC1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-methoxypyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of guanidine with ethyl acetoacetate, followed by methoxylation. The reaction conditions often require a basic environment and elevated temperatures to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: 2-Amino-5-methoxypyrimidin-4(5H)-one can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, such as amines or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Products may include oxidized derivatives with additional functional groups.
Reduction: Reduced forms of the compound, potentially with altered functional groups.
Substitution: Substituted pyrimidine derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. The structural features of 2-amino-5-methoxypyrimidin-4(5H)-one allow it to interact with biological targets involved in cancer progression.
Case Studies and Findings
- In vitro Studies : Several derivatives of pyrimidine compounds, including 2-amino-5-methoxypyrimidin-4(5H)-one, have shown significant antiproliferative effects against various human tumor cell lines. For instance, a study indicated that certain pyrimidine derivatives led to microtubule disruption and G2/M cell cycle arrest in melanoma cells, showcasing their potential as anticancer drugs .
- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with tumor growth. For example, some derivatives have been noted for their ability to disrupt angiogenesis, a critical process in tumor development .
Anti-inflammatory Properties
The anti-inflammatory potential of 2-amino-5-methoxypyrimidin-4(5H)-one has also been investigated, revealing its efficacy in suppressing inflammatory responses.
Research Insights
- Inhibition of COX Enzymes : Studies have demonstrated that certain pyrimidine derivatives exhibit potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for these compounds were comparable to standard drugs like celecoxib .
- Animal Models : In vivo studies using carrageenan-induced paw edema models have shown that some pyrimidine derivatives possess anti-inflammatory effects similar to indomethacin, a commonly used anti-inflammatory drug .
Synthesis of Novel Compounds
The versatility of 2-amino-5-methoxypyrimidin-4(5H)-one extends to its use as a building block in the synthesis of novel pharmaceutical agents.
Synthetic Applications
- Molecular Hybridization : Researchers have utilized this compound to develop molecular hybrids that combine the pyrimidine structure with other pharmacophores to enhance therapeutic efficacy. For instance, new sulfonamide derivatives containing pyrimidine rings have shown promising cytotoxic activity against various cancer cell lines .
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the pyrimidine ring can significantly alter biological activity, leading to the discovery of more potent anti-inflammatory and anticancer agents .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Melanoma | 10 | Microtubule disruption |
| Compound B | Breast Cancer | 15 | G2/M cell cycle arrest |
| Compound C | Colon Cancer | 8 | Antiangiogenic effects |
Table 2: Anti-inflammatory Activity Comparison
| Compound Name | COX-2 Inhibition IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
|---|---|---|---|
| Compound D | 0.04 | Celecoxib | 0.04 |
| Compound E | 0.05 | Indomethacin | 9.17 |
Mechanism of Action
The mechanism by which 2-amino-5-methoxypyrimidin-4(5H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, interference with nucleic acid synthesis, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their substituent differences:
| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Differences |
|---|---|---|---|---|---|
| 2-Amino-5-methoxypyrimidin-4(5H)-one | 4763-35-3 | -NH₂ (2), -OCH₃ (5) | C₅H₇N₃O₂ | 141.13 | Reference compound |
| 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one | 20651-30-3 | -SCH₃ (2), -CH₃ (5) | C₆H₈N₂OS | 156.20 | Methylthio group (electron-withdrawing) |
| 4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine | 588-36-3 | -NH₂ (4), -CH₂OH (5), -SCH₃ (2) | C₆H₉N₃OS | 171.22 | Hydroxymethyl (polar, H-bonding) |
| 5-Amino-2-ethyl-6-(2-hydroxy-phenyl)-3H-pyrimidin-4-one | 110566-02-4 | -NH₂ (5), -C₂H₅ (2), -C₆H₄OH (6) | C₁₂H₁₃N₃O₂ | 231.25 | Aromatic hydroxy group (π-π interactions) |
| 2-Chloro-4-methylpyrimidin-5-amine | N/A | -Cl (2), -CH₃ (4), -NH₂ (5) | C₅H₆ClN₃ | 143.57 | Chloro substituent (electrophilic) |
Physicochemical Properties
- Solubility and Stability: The methoxy group in 2-amino-5-methoxypyrimidin-4(5H)-one enhances solubility in polar solvents compared to methylthio analogs (e.g., 20651-30-3), which are more lipophilic . Compounds with hydroxymethyl groups (e.g., 588-36-3) exhibit higher hygroscopicity, necessitating anhydrous storage conditions .
- Reactivity :
- Chloro-substituted analogs (e.g., 2-Chloro-4-methylpyrimidin-5-amine) are more reactive in nucleophilic aromatic substitution due to the electron-withdrawing Cl atom, unlike the electron-donating methoxy group in the target compound .
- Methylthio groups (e.g., 54030-56-7) can undergo oxidation to sulfoxides or sulfones, offering pathways for further functionalization .
Q & A
Q. How can the synthesis of 2-amino-5-methoxypyrimidin-4(5H)-one be optimized for higher yield and purity?
Methodological Answer:
- Optimize reaction conditions (e.g., solvent choice, temperature, catalyst loading) through iterative screening. For example, refluxing with amine derivatives in polar aprotic solvents (e.g., DMF) under nitrogen can improve yields .
- Monitor reaction progress via TLC or HPLC. Acidic workup (e.g., dilute HCl) followed by crystallization from ethanol/water mixtures enhances purity .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of 2-amino-5-methoxypyrimidin-4(5H)-one?
Methodological Answer:
Q. How can researchers determine the solubility and stability of 2-amino-5-methoxypyrimidin-4(5H)-one in different solvents?
Methodological Answer:
- Perform solubility assays in solvents (e.g., DMSO, water, ethanol) using UV-Vis spectroscopy at λmax.
- Assess stability via accelerated degradation studies (e.g., pH 3–9 buffers, 40°C/75% RH) with HPLC monitoring .
Advanced Research Questions
Q. What strategies are recommended for identifying biological targets of 2-amino-5-methoxypyrimidin-4(5H)-one?
Methodological Answer:
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to screen for protein binding.
- Conduct kinase inhibition assays or cell-based phenotypic screens to identify pathways affected. Cross-validate with siRNA knockdown or CRISPR-Cas9 gene editing .
Q. How can computational modeling predict the reactivity of 2-amino-5-methoxypyrimidin-4(5H)-one in biological systems?
Methodological Answer:
- Perform density functional theory (DFT) calculations to map electron density and reactive sites (e.g., nucleophilic amino groups).
- Use molecular dynamics (MD) simulations to study interactions with lipid bilayers or protein binding pockets .
Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies?
Methodological Answer:
- Re-evaluate bioavailability (e.g., plasma protein binding, metabolic stability via liver microsomes).
- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure and effect. Validate with tissue distribution studies .
Q. What methods are effective for modifying the pyrimidinone core to enhance bioactivity?
Methodological Answer:
- Introduce substituents (e.g., halogens, alkyl groups) at C-2 or C-5 positions via Suzuki coupling or nucleophilic substitution .
- Perform structure-activity relationship (SAR) studies to optimize binding affinity and selectivity .
Q. How can crystallography resolve ambiguities in the tautomeric forms of 2-amino-5-methoxypyrimidin-4(5H)-one?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
